App-fubinaca

CB1 receptor binding affinity synthetic cannabinoid

APP-FUBINACA is a critical forensic reference standard for laboratories identifying this specific SCRA in seized materials and biological specimens. Its moderate CB1 affinity (Ki=708nM) and unique metabolite profile (>10 oxidized metabolites via CYP3A4/5) provide specific analytical targets for LC-MS/MS confirmation. The ~787-fold affinity difference from AB-FUBINACA mandates use of the exact compound for assay validity. Supplied with verified S-configuration at the alpha-carbon. Ideal for SAR studies, CYP3A4/5 probe substrate applications, and pharmacokinetic modeling.

Molecular Formula C24H21FN4O2
Molecular Weight 416.4 g/mol
CAS No. 1185282-03-4
Cat. No. B571675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApp-fubinaca
CAS1185282-03-4
SynonymsN-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-[(4-fluorophenyl)methyl]-1H-indazole- 3-carboxamide; 
Molecular FormulaC24H21FN4O2
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
InChIInChI=1S/C24H21FN4O2/c25-18-12-10-17(11-13-18)15-29-21-9-5-4-8-19(21)22(28-29)24(31)27-20(23(26)30)14-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H2,26,30)(H,27,31)/t20-/m0/s1
InChIKeyTZXBEYFALIFOAG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A neat solid

Structure & Identifiers


Interactive Chemical Structure Model





APP-FUBINACA (CAS 1185282-03-4) as a Moderate-Affinity Indazole-3-Carboxamide CB1 Receptor Agonist


APP-FUBINACA is an indazole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) structurally characterized by an N-phenylalanine amide moiety and a 4-fluorobenzyl group [1]. It binds the human CB1 receptor with a Ki of 708 nM, classifying it as a moderate-affinity ligand compared to high-potency analogs [2]. The compound contains a phenylalanine amino acid residue and is supplied as a reference material with verified stereochemistry at the alpha-carbon (S-configuration) [3].

Why APP-FUBINACA Cannot Be Substituted with AB-FUBINACA or Other FUBINACA Analogs in Research and Forensic Applications


Indazole-3-carboxamide SCRAs exhibit pronounced structure-activity relationships (SAR) where minor side-chain modifications yield order-of-magnitude changes in CB1 binding affinity. APP-FUBINACA's Ki of 708 nM is approximately 787-fold higher (weaker binding) than that of its direct analog AB-FUBINACA (Ki = 0.9 nM) [1], a difference driven solely by the replacement of an isopropyl group with a phenylmethyl moiety [2]. This dramatic affinity shift precludes simple substitution and mandates that forensic reference standards and pharmacological studies employ the exact compound to ensure assay validity [3].

Quantitative Differential Evidence for APP-FUBINACA Against Closest Analogs


CB1 Receptor Binding Affinity Comparison: APP-FUBINACA vs. AB-FUBINACA vs. JWH-018

APP-FUBINACA exhibits a CB1 receptor binding affinity (Ki) of 708 nM, which is 787-fold weaker than its direct analog AB-FUBINACA (Ki = 0.9 nM) and approximately 78-fold weaker than the reference synthetic cannabinoid JWH-018 (Ki ≈ 9 nM) [1].

CB1 receptor binding affinity synthetic cannabinoid

Structural Determinant of CB1 Affinity: Phenylmethyl vs. Isopropyl Substituent

APP-FUBINACA differs from AB-FUBINACA by a single substitution: a phenylmethyl (benzyl) group replaces the isopropyl group at the amino acid moiety of the indazole-3-carboxamide scaffold [1]. This modification reduces CB1 binding affinity by ~787-fold, demonstrating the critical role of steric bulk and lipophilicity at this position for receptor engagement.

structure-activity relationship SAR indazole-3-carboxamide

In Vitro Metabolism by CYP3A4 and CYP3A5 Isoforms

In vitro studies using human liver microsomes and recombinant enzymes demonstrate that APP-FUBINACA is extensively metabolized primarily by CYP3A4 and CYP3A5 isoforms to more than 10 oxidized metabolites, with mono-hydroxylation being the most abundant biotransformation pathway [1].

metabolism CYP3A4 CYP3A5 forensic toxicology

Physicochemical Property Profile: Log D7.4 and Plasma Protein Binding

While direct experimental Log D7.4 for APP-FUBINACA has not been reported, its in silico predicted Log D7.4 is 2.96 , which is higher than the experimental Log D7.4 of AB-FUBINACA (2.48) [1]. The plasma protein binding of AB-FUBINACA is reported as high (90.8-99.9% range for SCRAs in equilibrium dialysis studies) ; the increased lipophilicity of APP-FUBINACA suggests potentially elevated PPB.

lipophilicity Log D plasma protein binding pharmacokinetics

Optimal Application Scenarios for APP-FUBINACA in Forensic and Pharmacological Research


Forensic Toxicology: Reference Standard for Identification and Quantification

APP-FUBINACA's moderate CB1 affinity (Ki = 708 nM) and distinct structural features (phenylmethyl group, phenylalanine residue) make it an essential reference standard for forensic laboratories tasked with identifying this specific SCRA in seized materials and biological specimens. Its unique metabolite profile (>10 oxidized metabolites via CYP3A4/5) provides specific analytical targets for LC-MS/MS confirmation in urine and blood samples [1].

Structure-Activity Relationship (SAR) Studies of Indazole-3-Carboxamide Cannabinoids

The ~787-fold difference in CB1 binding affinity between APP-FUBINACA (Ki = 708 nM) and AB-FUBINACA (Ki = 0.9 nM), resulting solely from isopropyl-to-phenylmethyl substitution, positions APP-FUBINACA as a valuable tool compound for SAR investigations exploring the steric and electronic requirements at the amino acid binding pocket of the CB1 receptor [1].

In Vitro Metabolism Studies of CYP3A4/5 Substrates

APP-FUBINACA's extensive and predominant metabolism by CYP3A4 and CYP3A5, with mono-hydroxylation as the major phase I pathway, makes it a suitable probe substrate for studying the activity and regulation of these cytochrome P450 isoforms in human liver microsome and hepatocyte models [1].

Pharmacokinetic Modeling of Moderately Lipophilic SCRAs

With a predicted Log D7.4 of 2.96, APP-FUBINACA represents a moderately lipophilic SCRA with intermediate predicted volume of distribution relative to more polar (AB-FUBINACA, Log D7.4 = 2.48) and highly lipophilic (4F-ABUTINACA, Log D7.4 = 4.95) analogs, providing a mid-range comparator for pharmacokinetic simulations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for App-fubinaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.